N-Benzoyl-L-Tryptophan
CAS No.: 4302-66-3
Cat. No.: VC21543791
Molecular Formula: C18H16N2O3
Molecular Weight: 308,33 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 4302-66-3 |
---|---|
Molecular Formula | C18H16N2O3 |
Molecular Weight | 308,33 g/mole |
IUPAC Name | (2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 |
Standard InChI Key | WPBCXLCJWLNDPV-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES | C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Chemical Structure and Properties
N-Benzoyl-L-Tryptophan consists of L-tryptophan with a benzoyl group attached to its alpha-amino nitrogen. The molecular formula is C₁₈H₁₆N₂O₃, representing the combination of tryptophan's structure with the additional benzoyl moiety . The compound retains the chirality of L-tryptophan, which is reflected in its optical rotation properties.
Table 1: Chemical Properties of N-Benzoyl-L-Tryptophan
The compound's structure features the characteristic indole ring of tryptophan, which consists of a six-membered benzene ring fused to a five-membered pyrrole ring containing nitrogen. The benzoyl group is attached to the alpha-amino group of the amino acid portion, creating an amide bond. This structural arrangement influences the compound's physical properties, including its solubility and crystalline characteristics.
N-Benzoyl-L-Tryptophan exhibits moderate lipophilicity as indicated by its LogP value of approximately 2.98, which affects its membrane permeability and distribution in biological systems . The compound's polar surface area of 82.19 reflects the hydrophilic portions of the molecule, primarily contributed by the carboxylic acid group and the amide bond formed with the benzoyl moiety.
Synthesis Methods
N-Benzoyl-L-Tryptophan can be synthesized through various chemical and enzymatic methods, with the most common approach involving the direct acylation of L-tryptophan with benzoyl chloride under appropriate conditions. The primary synthesis route involves enzymatic cyclization of L-tryptophan with benzoyl chloride, which allows for the selective modification of the alpha-amino group while preserving the chirality of the amino acid .
The general reaction proceeds as follows:
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L-Tryptophan is subjected to reaction with benzoyl chloride
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The reaction typically occurs under basic conditions to neutralize the hydrogen chloride byproduct
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Careful pH control is necessary to prevent racemization of the chiral center
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Purification steps often involve recrystallization or chromatographic techniques
This synthesis approach maintains the stereochemical integrity of the starting L-tryptophan, which is crucial for the biological activity of the resulting N-Benzoyl-L-Tryptophan. The preservation of the L-configuration is particularly important for applications in pharmaceutical research where stereochemical purity can significantly impact biological activity.
Applications and Research Findings
Pharmaceutical Applications
N-Benzoyl-L-Tryptophan serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to influence serotonin pathways makes it valuable in developing drugs for conditions related to serotonergic dysfunction . The compound's structural features allow it to serve as a building block for more complex molecules with therapeutic potential.
Research has shown that derivatives of N-Benzoyl-L-Tryptophan, particularly N-acyl-L-tryptophan benzyl esters, function as potent substance P antagonists. Substance P is a neuropeptide involved in pain transmission, inflammation, and various neurological processes. Antagonists of substance P have potential applications in pain management and certain inflammatory conditions .
Biochemical Research
In biochemical research, N-Benzoyl-L-Tryptophan serves as a valuable tool for studying protein interactions and enzyme activities. It helps researchers understand metabolic pathways and cellular functions by serving as a probe molecule or substrate analog in various biochemical assays . The compound's structural similarity to native tryptophan residues in proteins allows it to be used in studies examining protein folding, stability, and ligand binding interactions.
The interaction of N-Benzoyl-L-Tryptophan derivatives with specific receptors has been extensively characterized. For example, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) has been shown to interact with the human neurokinin-1 (NK-1) receptor with high specificity and affinity, inhibiting the binding of substance P with an IC50 of 2.3 ± 0.7 nM . This finding highlights the potential of N-Benzoyl-L-Tryptophan derivatives as lead compounds for drug development.
Food Industry Applications
In the food industry, N-Benzoyl-L-Tryptophan is being explored for its potential as a natural preservative. Research suggests that the compound may possess antioxidant properties that could enhance food shelf life . The antioxidant activity is likely related to the indole ring structure, which can scavenge free radicals and prevent oxidative degradation of food components.
Cosmetic Applications
N-Benzoyl-L-Tryptophan has found applications in cosmetic formulations, particularly in skincare products. The compound is reported to have moisturizing and skin-soothing properties, making it beneficial for sensitive skin formulations . These effects may be related to the compound's ability to modulate inflammatory pathways or influence skin barrier function.
Clinical Nutrition
In the field of clinical nutrition, N-Benzoyl-L-Tryptophan is being investigated for its potential role in dietary supplements aimed at improving mood and cognitive function. This application leverages the relationship between tryptophan metabolism and serotonin production in the brain . Modified tryptophan derivatives may offer advantages over native tryptophan in terms of bioavailability or receptor selectivity.
Role in Disease Treatment
Alzheimer's Disease
N-Benzoyl-L-Tryptophan has shown potential in the treatment of Alzheimer's disease, one of the most common forms of dementia affecting millions worldwide. Research suggests that the compound may influence the production of β-amyloid, a protein that accumulates in the brains of Alzheimer's patients, forming plaques that disrupt neural function . The exact mechanism by which N-Benzoyl-L-Tryptophan affects β-amyloid production or aggregation requires further elucidation.
The compound's ability to cross the blood-brain barrier, owing to its moderate lipophilicity, makes it a candidate for neurological applications. Additionally, its structural similarity to tryptophan may allow it to influence neurotransmitter systems implicated in cognitive function and neurodegeneration.
Cancer Research
In cancer research, N-Benzoyl-L-Tryptophan has emerged as a compound of interest with potential anticancer properties . The mechanisms underlying its anticancer effects may include modulation of cellular signaling pathways, influence on protein synthesis, or interference with cancer cell metabolism. Tryptophan metabolism plays significant roles in immune regulation and cancer cell survival, suggesting that modified tryptophan derivatives could disrupt these processes.
Molecular Interactions
The molecular interactions of N-Benzoyl-L-Tryptophan and its derivatives with biological receptors have been investigated in detail. Research on related compounds, such as N-acyl-L-tryptophan benzyl esters, has shown that they interact with specific receptors including the human neurokinin-1 (NK-1) receptor . These interactions are highly specific, with certain derivatives showing 200-fold lower affinity for rat NK-1 receptors compared to human receptors, and more than 1000-fold lower affinity for human NK-2 and NK-3 receptors.
Studies using mutant NK-1 receptors have identified key amino acid residues involved in the binding of tryptophan derivatives. For example, when histidine 265 or histidine 197 in the NK-1 receptor are replaced with alanine, the binding affinity of certain tryptophan derivatives is reduced by 230-fold and 10-fold, respectively . These findings suggest that N-Benzoyl-L-Tryptophan derivatives bind to similar sites as quinuclidine antagonists on the human NK-1 receptor.
The specific molecular interactions involve hydrogen bonding, hydrophobic interactions, and possibly π-π stacking between the aromatic rings of the compound and aromatic amino acid residues in the binding pocket of the receptor. These detailed molecular insights are valuable for structure-based drug design efforts targeting these receptors.
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